molecular formula C11H14BrClN2O2 B12963505 tert-Butyl ((5-bromo-6-chloropyridin-2-yl)methyl)carbamate

tert-Butyl ((5-bromo-6-chloropyridin-2-yl)methyl)carbamate

Cat. No.: B12963505
M. Wt: 321.60 g/mol
InChI Key: OWRSMAFHTRWFLN-UHFFFAOYSA-N
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Description

tert-Butyl ((5-bromo-6-chloropyridin-2-yl)methyl)carbamate: is a chemical compound with the molecular formula C11H14BrClN2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((5-bromo-6-chloropyridin-2-yl)methyl)carbamate typically involves the following steps:

    Bromination and Chlorination: The starting material, pyridine, undergoes bromination and chlorination to introduce the bromo and chloro substituents at the 5 and 6 positions, respectively.

    Carbamoylation: The intermediate product is then reacted with tert-butyl carbamate to form the final compound. This step often requires the use of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromo and chloro substituents. Common reagents for these reactions include sodium azide and potassium cyanide.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation can be achieved using reagents like potassium permanganate, while reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium cyanide, dimethyl sulfoxide (DMSO) as a solvent.

    Oxidation: Potassium permanganate, acetic acid as a solvent.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.

Major Products Formed:

    Substitution Reactions: Formation of azido and cyano derivatives.

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of dehalogenated products.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biological Probes: It can be used as a probe to study biological processes involving pyridine derivatives.

Medicine:

    Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes.

Industry:

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl ((5-bromo-6-chloropyridin-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

  • tert-Butyl ((5-bromo-6-chloropyridin-3-yl)methyl)carbamate
  • tert-Butyl (6-chloropyridin-2-yl)carbamate
  • tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate

Comparison:

  • Structural Differences: The position of the substituents (bromo and chloro) on the pyridine ring can vary, leading to differences in reactivity and biological activity.
  • Unique Properties: tert-Butyl ((5-bromo-6-chloropyridin-2-yl)methyl)carbamate is unique due to its specific substitution pattern, which can influence its binding affinity to molecular targets and its overall stability.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H14BrClN2O2

Molecular Weight

321.60 g/mol

IUPAC Name

tert-butyl N-[(5-bromo-6-chloropyridin-2-yl)methyl]carbamate

InChI

InChI=1S/C11H14BrClN2O2/c1-11(2,3)17-10(16)14-6-7-4-5-8(12)9(13)15-7/h4-5H,6H2,1-3H3,(H,14,16)

InChI Key

OWRSMAFHTRWFLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=C(C=C1)Br)Cl

Origin of Product

United States

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